ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0899489
InChI: InChI=1S/C14H13NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-7H,2,8H2,1H3,(H,15,17,18)/b11-7-
SMILES: CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Molecular Formula: C14H13NO5S
Molecular Weight: 307.32 g/mol

ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

CAS No.:

Cat. No.: VC0899489

Molecular Formula: C14H13NO5S

Molecular Weight: 307.32 g/mol

* For research use only. Not for human or veterinary use.

ethyl {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate -

Specification

Molecular Formula C14H13NO5S
Molecular Weight 307.32 g/mol
IUPAC Name ethyl 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Standard InChI InChI=1S/C14H13NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-7H,2,8H2,1H3,(H,15,17,18)/b11-7-
Standard InChI Key DGPRJJLHBMETII-XFFZJAGNSA-N
Isomeric SMILES CCOC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2
SMILES CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Canonical SMILES CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

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